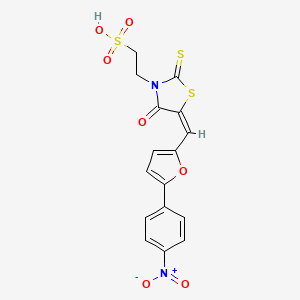

(E)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Description

Properties

IUPAC Name |

2-[(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O7S3/c19-15-14(27-16(26)17(15)7-8-28(22,23)24)9-12-5-6-13(25-12)10-1-3-11(4-2-10)18(20)21/h1-6,9H,7-8H2,(H,22,23,24)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKPVTLQTPMKAG-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

- Molecular Formula : C17H12N2O6S2

- Molecular Weight : 404.4 g/mol

- IUPAC Name : 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its anticancer , antimicrobial , and antioxidant properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . The following points summarize key findings:

-

Cell Line Studies :

- The compound exhibits moderate to strong antiproliferative activity against human leukemia cell lines, with effectiveness varying based on the cell cycle stage and dosage .

- In vitro studies demonstrated that modifications to the thiazolidinone framework significantly influence cytotoxicity. For instance, compounds with electron-donating groups showed enhanced anticancer properties .

- Mechanism of Action :

- Case Studies :

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- In Vitro Efficacy :

- Comparative Studies :

Antioxidant Properties

Recent research suggests that thiazolidinone derivatives possess antioxidant capabilities:

- Radical Scavenging Activity :

- Mechanistic Insights :

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chlorophenyl Analog: (E)-2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic Acid (CAS 372508-48-0)

- Structural Differences: The nitro group (-NO₂) in the target compound is replaced with a chloro (-Cl) group .

- Impact on Properties :

- Electron Effects : Chloro is moderately electron-withdrawing (σp = 0.23) compared to nitro (σp = 1.27), reducing electrophilicity at the methylene bridge.

- Molecular Weight : Chlorophenyl analog (428.96 g/mol) is lighter than the nitro derivative (~469.0 g/mol, estimated).

- Solubility : The nitro group may slightly increase hydrophilicity, but the sulfonic acid group dominates aqueous solubility in both compounds.

Phenylpropenylidene Analog: 2-[(5Z)-4-Oxo-5-[(E)-3-Phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic Acid (CAS 1191105-54-0)

Thiazolidinone Derivatives with Heterocyclic Modifications

Benzofuran-Pyrazole Hybrid: 2-((5Z)-5-{[3-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic Acid

Structural and Functional Analysis Using Chemoinformatics

Similarity Coefficients

Electronic and Steric Parameters

| Parameter | Target Compound (4-Nitrophenyl) | Chlorophenyl Analog | Phenylpropenylidene Analog |

|---|---|---|---|

| σp (Substituent) | 1.27 (NO₂) | 0.23 (Cl) | N/A (non-aromatic) |

| logP (Predicted) | -0.5 (hydrophilic) | 0.2 | 1.1 |

| Molecular Weight (g/mol) | ~469.0 | 428.96 | 355.00 |

Q & A

Q. What synthetic methodologies are typically employed for the preparation of this compound?

The compound is synthesized via condensation reactions between aldehyde derivatives and thiazolidinone precursors. A common approach involves refluxing a mixture of (E)-2-chloro-3-(4-nitrophenyl)prop-2-enal with a thioxothiazolidinone derivative in acetic acid and sodium acetate as a base catalyst. The reaction typically proceeds for 3–5 hours under reflux, followed by recrystallization from DMF-ethanol mixtures to isolate the product . Sodium acetate acts as both a catalyst and proton scavenger, enhancing the formation of the conjugated double bond in the (E)-configuration.

Q. What spectroscopic techniques are essential for characterizing its structural integrity?

Key techniques include:

- ¹H/¹³C NMR : To confirm the (E)-stereochemistry of the methylene group (δ ~7.7–8.3 ppm for aromatic and conjugated protons) and the thioxothiazolidinone ring .

- LCMS (ESI) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 426.9/428.9) and isotopic patterns consistent with chlorine or sulfur content .

- X-ray crystallography : To resolve ambiguities in stereochemistry and confirm solid-state packing interactions, as demonstrated for analogous thiazolidinone derivatives .

Q. How can researchers assess the purity of this compound post-synthesis?

Purity is evaluated via:

- HPLC : Using reverse-phase C18 columns with UV detection at λ = 254 nm.

- Elemental analysis : To validate empirical formulas (e.g., C, H, N, S content within ±0.4% of theoretical values) .

- Melting point determination : Sharp melting points (e.g., 240–242°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. How should researchers address discrepancies between computational modeling and experimental spectroscopic data?

Discrepancies in NMR chemical shifts or LCMS fragmentation patterns can arise from solvation effects or dynamic equilibria in solution. To resolve these:

- Perform variable-temperature NMR to detect conformational changes.

- Use X-ray crystallography (e.g., CCDC deposition data) as a definitive reference for bond lengths and angles .

- Compare experimental IR carbonyl stretches (~1680–1700 cm⁻¹) with DFT-calculated vibrational modes to validate electronic environments .

Q. What strategies can optimize the reaction yield during synthesis?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of nitroaromatic intermediates .

- Catalyst screening : Testing bases like triethylamine or DBU to improve enolate formation in the thiazolidinone ring .

- Stepwise purification : Isolating intermediates (e.g., aldehyde precursors) via column chromatography before condensation reduces side reactions .

Q. What in vitro models are suitable for preliminary evaluation of its biological activity?

- Breast cancer cell lines : MCF-7 (hormone-responsive) and MDA-MB-231 (triple-negative) are used for cytotoxicity screening via MTT assays .

- Fibroblast controls : To assess selectivity (e.g., IC₅₀ values >100 µM in non-cancerous cells indicate low off-target toxicity) .

- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or ROS detection kits to probe mode of action .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results across different batches?

Batch variability may arise from:

- Polymorphism : Use DSC (Differential Scanning Calorimetry) to detect crystalline vs. amorphous forms affecting solubility .

- Residual solvents : GC-MS analysis to identify DMF or acetic acid traces altering cellular uptake .

- Isomerization : Monitor (E/Z)-equilibria via HPLC-UV at λ = 350 nm (conjugated systems show distinct retention times) .

Methodological Best Practices

- Stereochemical control : Use chiral HPLC (e.g., Chiralpak AD-H) to confirm enantiopurity if asymmetric synthesis is attempted.

- Stability testing : Store the compound in desiccated, amber vials at –20°C to prevent hydrolysis of the sulfonic acid group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.